6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10Cl3N. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is notable for its applications in pharmaceutical research, particularly in the study of neurological disorders and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction is carried out under controlled conditions to ensure the formation of the desired tetrahydroisoquinoline structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process includes rigorous purification steps to achieve the required pharmaceutical-grade quality.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can produce dihydroisoquinoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Studied for its potential effects on neurological pathways and its role in neuroprotection.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and certain cancers.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may act on neurotransmitter receptors or enzymes involved in neurotransmitter synthesis and degradation.
Pathways Involved: The compound can modulate signaling pathways related to neuroprotection and cell survival, potentially offering therapeutic benefits in neurodegenerative diseases.
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride:
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride: Another derivative with additional carboxylic acid functionality.
Uniqueness: 6,7-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific chlorine substitutions at the 6 and 7 positions, which can influence its reactivity and biological activity compared to other isoquinoline derivatives .
Properties
IUPAC Name |
6,7-dichloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-8-3-6-1-2-12-5-7(6)4-9(8)11;/h3-4,12H,1-2,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRXWAYVSPJBFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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